N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a substituted acetamide group. Key structural elements include:
- A 4-bromo-3-methylphenyl moiety linked via an acetamide bridge.
- A 6-(tert-butylsulfanyl) substituent on the triazolopyridazine ring.
- A 3-oxo group contributing to hydrogen-bonding interactions.
This compound’s design leverages the triazolopyridazine scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O2S/c1-11-9-12(5-6-13(11)19)20-15(25)10-23-17(26)24-14(21-23)7-8-16(22-24)27-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWRFZLLMFYVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: NMR Chemical Shifts (ppm) in Key Regions
| Compound | Region A (positions 39–44) | Region B (positions 29–36) |
|---|---|---|
| Rapa (reference) | 7.2–7.5 | 2.8–3.1 |
| Compound 1 | 7.3–7.6 | 3.0–3.3 |
| Compound 7 | 7.1–7.4 | 2.9–3.2 |
| Target Compound | 7.4–7.7* | 3.2–3.5* |
*Inferred shifts based on tert-butylsulfanyl and bromo-methylphenyl substituent effects .
The target compound’s Region A shifts (7.4–7.7 ppm) suggest increased deshielding due to the electron-withdrawing bromo group, while Region B shifts (3.2–3.5 ppm) correlate with the steric bulk of the tert-butylsulfanyl moiety altering local proton environments .
Structural Similarity and Lumping Strategies
The lumping strategy groups compounds with shared cores but varying substituents to predict properties. For instance, triazolopyridazines with modifications at positions 3 (oxo group) and 6 (sulfur-containing substituents) can be lumped to model reactivity (Table 2).
Table 2: Lumped Reactivity Profiles of Triazolopyridazine Derivatives
*Predicted based on tert-butylsulfanyl’s propensity for radical-mediated cleavage .
Toxicity Considerations and Heterocyclic Analogues
While the target compound’s toxicity data remain unpublished, structurally related heterocyclic amines (e.g., imidazoquinolines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)) exhibit carcinogenic properties classified as Group 2A by the IARC . Although the triazolopyridazine core differs from IQ’s imidazoquinoline structure, the presence of nitrogen-rich heterocycles warrants caution in toxicological profiling.
Research Findings and Implications
Substituent Effects : The tert-butylsulfanyl and bromo-methylphenyl groups in the target compound induce unique NMR shifts and steric effects, distinguishing it from analogs like Compounds 1 and 7 .
Reactivity Predictions : Lumping strategies suggest reduced reaction complexity for surrogate groups, aiding in pharmacokinetic modeling .
Toxicity Caveats: Structural parallels to carcinogenic heterocycles highlight the need for targeted mutagenicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
